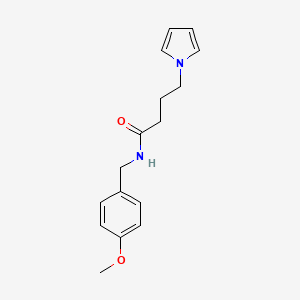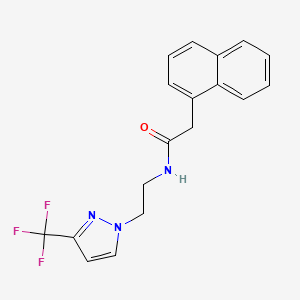
4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O2S and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown the synthesis and chemical reactivity of triazole and pyrazole derivatives, which share some structural similarities with the compound . These studies involve the development of new synthetic routes and the exploration of reactivity patterns for the creation of novel compounds with potential applications in medicinal chemistry and material science. For example, studies on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of such compounds in pharmaceutical development (Bayrak et al., 2009).
Antimicrobial and Antiviral Activities
Compounds related to the chemical structure have been investigated for their antimicrobial and antiviral properties. For instance, a study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable anti-avian influenza virus activity (Hebishy et al., 2020). This suggests potential applications in designing antiviral agents against specific viral strains.
Material Science and Polymer Chemistry
Research into the synthesis of new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines indicates applications in material science, particularly in the development of new polymers with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). Such studies underscore the importance of novel compounds in creating materials with enhanced performance characteristics.
Enantioselective Synthesis
The search for enantioselective versions of multicomponent reactions, such as the Passerini and Ugi reactions, is crucial in synthetic chemistry. Research in this area aims to develop methods that allow for the synthesis of chiral molecules, which are of significant interest due to their potential pharmaceutical applications (Wang et al., 2018).
Nootropic Agents
The synthesis of novel compounds, including pyrrolidines, and their evaluation for nootropic activity highlights the ongoing search for new cognitive enhancers or treatments for neurodegenerative diseases (Valenta et al., 1994).
properties
IUPAC Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)11-5-3-4-10(8-11)9-22-15(25)14-12(21)13(23-27-14)16(26)24-6-1-2-7-24/h3-5,8H,1-2,6-7,9,21H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBDYJPPRSRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-(3-(trifluoromethyl)benzyl)isothiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)


![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)


